Desmethyldoxepin hydrochloride, (E)-

Übersicht

Beschreibung

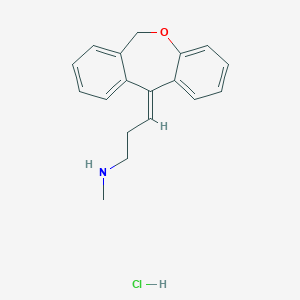

Desmethyldoxepin hydrochloride, (E)- (CAS: 4504-96-5) is the primary active metabolite of the tricyclic antidepressant (TCA) doxepin hydrochloride. Doxepin inhibits the reuptake of biogenic amines (e.g., norepinephrine and serotonin) in the brain, exerting its therapeutic effects in depression and anxiety disorders . Desmethyldoxepin is formed via hepatic demethylation of doxepin during first-pass metabolism and contributes significantly to the drug's pharmacological activity. Its molecular formula is C₁₈H₁₉NO·HCl, with a molecular weight of 301.8 g/mol and an InChI identifier of GNPPEZGJRSOKRE-QFHYWFJHSA-N . Structurally, it differs from doxepin by the absence of one methyl group on the propylamine side chain, resulting in a monomethylated derivative .

Wirkmechanismus

Target of Action

Nordoxepin hydrochloride, also known as Desmethyldoxepin hydrochloride, (E)-, is a major active metabolite of the tricyclic antidepressant (TCA) doxepin . It is pharmacologically active similarly to doxepin . The primary targets of Nordoxepin are the norepinephrine and serotonin receptors . It is much more potent and selective as a norepinephrine reuptake inhibitor .

Mode of Action

Nordoxepin inhibits the reuptake of norepinephrine and serotonin at synaptic nerve terminals, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft . This results in prolonged neurotransmitter activity and ultimately leads to the antidepressant effects of the drug .

Biochemical Pathways

Hydroxylation of doxepin and nordoxepin is mediated mainly by CYP2D6 . Both doxepin and nordoxepin are also transformed into glucuronide conjugates .

Pharmacokinetics

The elimination half-life of nordoxepin is approximately 31 hours , which is almost twice that of doxepin (mean 17 hours) . Total exposures to both doxepin and nordoxepin differ by almost 10-fold in CYP2D6 ultra-rapid versus poor metabolizers . This suggests that the bioavailability and effectiveness of Nordoxepin can vary significantly among individuals based on their metabolic profile.

Result of Action

The inhibition of norepinephrine and serotonin reuptake by Nordoxepin leads to an increase in the concentration of these neurotransmitters in the synaptic cleft. This results in prolonged neurotransmitter activity and ultimately leads to the antidepressant effects of the drug .

Action Environment

The action, efficacy, and stability of Nordoxepin can be influenced by various environmental factors. For instance, the metabolic profile of an individual, which can be influenced by factors such as genetics, age, and health status, can significantly impact the drug’s effectiveness . Furthermore, the drug’s stability can be affected by storage conditions, such as temperature and humidity .

Biologische Aktivität

Desmethyldoxepin hydrochloride, also known as nordoxepin, is a significant metabolite of the tricyclic antidepressant doxepin. This compound has garnered attention for its pharmacological properties, particularly its role in the treatment of depression and anxiety disorders. This article delves into the biological activity of desmethyldoxepin hydrochloride, focusing on its pharmacodynamics, pharmacokinetics, and clinical relevance.

- IUPAC Name : (E)-N-desmethyldoxepin hydrochloride

- Molecular Formula : CHNO

- Molar Mass : 265.356 g/mol

- CAS Number : Not specified

Pharmacodynamics

Desmethyldoxepin exhibits potent norepinephrine reuptake inhibition, which is a critical mechanism in its antidepressant activity. Compared to its parent compound doxepin, desmethyldoxepin is significantly more selective and effective as a norepinephrine reuptake inhibitor while being less effective at inhibiting serotonin reuptake. This selectivity may contribute to a reduced side effect profile concerning serotonin-related adverse effects typical of other antidepressants .

The primary mechanism through which desmethyldoxepin exerts its effects involves the inhibition of norepinephrine transporters (NET). This leads to increased levels of norepinephrine in the synaptic cleft, enhancing neurotransmission and mood stabilization. Additionally, desmethyldoxepin has been shown to interact with various neurotransmitter receptors, including histamine and adrenergic receptors, which may contribute to its sedative properties .

Pharmacokinetics

Desmethyldoxepin is primarily formed through the metabolism of doxepin via cytochrome P450 enzymes, particularly CYP2C19. The elimination half-life of desmethyldoxepin is approximately 31 hours, which is notably longer than that of doxepin itself (about 17 hours). This extended half-life allows for sustained therapeutic effects and may influence dosing regimens in clinical settings .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Elimination Half-Life | ~31 hours |

| Major Metabolic Pathways | CYP2C19 (>50%), CYP1A2, CYP2C9 |

| Bioavailability | Variable |

Clinical Studies

Several studies have explored the efficacy and safety of desmethyldoxepin in clinical populations:

- Dosing Regimens : A study involving depressed patients indicated that switching from multiple daily doses to a single bedtime dose did not significantly alter plasma concentrations or clinical outcomes. However, patients reported increased morning sedation with the once-daily regimen .

- Hair Sample Analysis : Research utilizing hair samples demonstrated that both doxepin and desmethyldoxepin could be detected long after discontinuation of therapy. The concentrations found indicated prolonged retention in hair follicles, suggesting a potential for long-term monitoring of drug adherence and exposure .

- Therapeutic Drug Monitoring : Guidelines recommend therapeutic drug monitoring for tricyclic antidepressants like doxepin and its metabolite to tailor dosages based on individual metabolic capacity, particularly focusing on CYP2D6 and CYP2C19 genotypes .

Case Studies

- Case Study 1 : A patient treated with doxepin at a low dose showed significant levels of desmethyldoxepin in hair samples five months post-treatment, indicating that even low doses can result in detectable levels of metabolites long after cessation .

- Case Study 2 : In a cohort study analyzing plasma levels among patients receiving doxepin therapy, no significant changes were observed between different dosing schedules; however, subjective reports indicated varying levels of sedation which could inform future dosing strategies .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Desmethyldoxepin acts primarily as a norepinephrine and serotonin reuptake inhibitor , which enhances the availability of these neurotransmitters at synaptic sites. This mechanism is crucial for its antidepressant and anxiolytic effects. The compound has a longer half-life than its parent drug, doxepin, ranging from 28 to 52 hours, which contributes to its sustained therapeutic effects .

2.1. Treatment of Depression and Anxiety Disorders

Desmethyldoxepin is utilized in the management of major depressive disorder and anxiety disorders. Clinical studies have demonstrated its efficacy in improving symptoms of depression, primarily due to its action on serotonin and norepinephrine levels .

- Case Study : A study involving patients with major depressive disorder showed that those treated with desmethyldoxepin experienced significant reductions in depression scores compared to placebo groups, highlighting its potential as an effective antidepressant .

2.2. Management of Insomnia

Due to its sedative properties, desmethyldoxepin is also used off-label for the treatment of insomnia. Its ability to inhibit norepinephrine reuptake contributes to improved sleep quality and duration.

- Case Study : In a controlled trial, patients suffering from chronic insomnia reported better sleep onset and maintenance when treated with desmethyldoxepin compared to traditional sleep aids .

2.3. Dermatological Applications

Desmethyldoxepin is present in topical formulations for managing pruritus associated with conditions like atopic dermatitis and lichen simplex chronicus. The antipruritic effects are attributed to its antihistaminic properties, although the exact mechanism remains unclear .

- Clinical Data : A study involving 330 patients treated with doxepin cream (which metabolizes into desmethyldoxepin) showed a significant reduction in pruritus after 8 days of treatment, with minimal side effects reported .

Pharmacokinetics and Metabolism

Desmethyldoxepin undergoes extensive hepatic metabolism following administration, predominantly through cytochrome P450 enzymes such as CYP2D6. Its pharmacokinetic profile indicates variability in plasma concentrations influenced by genetic factors, age, and concurrent medications.

| Parameter | Doxepin | Desmethyldoxepin |

|---|---|---|

| Half-life | 15 hours | 28-52 hours |

| Metabolism | Hepatic | Hepatic |

| Primary Enzyme | CYP2D6 | CYP2D6 |

Safety Profile and Side Effects

While desmethyldoxepin is generally well-tolerated, it can cause sedation, especially when applied topically over large body areas or combined with other sedative medications. Adverse effects may include dizziness, dry mouth, and urinary retention due to its anticholinergic properties .

Q & A

Basic Research Questions

Q. What analytical methods are recommended to verify the structural integrity and purity of (E)-desmethyldoxepin hydrochloride in research samples?

To ensure structural integrity and purity, reversed-phase HPLC with UV detection is the gold standard. The USP monograph specifies using a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of phosphate buffer (pH 6.8) and acetonitrile (65:35, v/v). Retention times and resolution factors (R ≥ 1.5) between (E)- and (Z)-isomers should be validated to confirm isomer specificity . For trace impurities, tandem LC-MS/MS with deuterated internal standards (e.g., Nordoxepin D3 hydrochloride) improves sensitivity in biological matrices .

Q. What safety protocols are critical when handling (E)-desmethyldoxepin hydrochloride in laboratory settings?

Key precautions include:

- Environmental protection : Avoid release into water systems due to acute aquatic toxicity (H400). Use spill containment kits (P391) and dispose of waste via EPA-approved incineration .

- Personal protection : Wear nitrile gloves (tested for permeation resistance) and avoid inhalation/ingestion (H302). Work under fume hoods with HEPA filters to minimize aerosol exposure .

- Storage : Store at -20°C in amber vials to prevent photodegradation .

Q. How can researchers mitigate batch-to-batch variability in (E)-desmethyldoxepin hydrochloride samples?

Standardize quality control using certified reference materials (CRMs) from pharmacopeial sources. For example, USP’s Doxepin Hydrochloride RS requires ≤0.1% (Z)-isomer contamination. Validate each batch via:

- Chromatographic purity : ≥98.5% by area normalization .

- Water content : ≤1.5% (Karl Fischer titration) to prevent hydrolysis .

Advanced Research Questions

Q. What methodological challenges arise in studying the pharmacokinetics of (E)-desmethyldoxepin hydrochloride, and how can they be addressed?

Key challenges include:

- Active metabolite interference : Desmethyldoxepin (primary metabolite) has a prolonged half-life (33–80 hours), requiring extended sampling periods in pharmacokinetic studies. Use LC-MS/MS with stable isotope-labeled internal standards (e.g., D3-labeled analogs) to differentiate parent and metabolite signals .

- Isomer-specific metabolism : (E)-isomers may exhibit distinct CYP450-mediated clearance pathways. Conduct microsomal stability assays (human liver microsomes + NADPH) with chiral chromatography to quantify isomer-specific metabolic rates .

Q. How do environmental factors (e.g., light, temperature) influence the stability of (E)-desmethyldoxepin hydrochloride in experimental formulations?

- Photostability : Exposure to UV light (≥320 nm) accelerates isomerization to the (Z)-form. Protect solutions with amber glassware and conduct forced degradation studies under ICH Q1B guidelines to establish light-exposure limits .

- Thermal stability : Degradation occurs above 40°C, producing CO, CO₂, and halogenated byproducts. Use differential scanning calorimetry (DSC) to identify decomposition thresholds and optimize storage at -20°C .

Q. What experimental strategies resolve contradictory data on (E)-desmethyldoxepin hydrochloride’s receptor binding affinity?

Discrepancies often stem from:

- Assay matrix effects : Serum proteins (e.g., albumin) bind >76% of the compound, altering free drug concentrations. Use equilibrium dialysis to measure unbound fractions in physiologically relevant matrices .

- Receptor heteromerization : Antidepressant activity may involve cross-talk between serotonin (5-HT₂) and histamine (H₁) receptors. Employ bioluminescence resonance energy transfer (BRET) assays to quantify heteromer-specific binding .

Q. How can researchers validate the biological activity of (E)-desmethyldoxepin hydrochloride in novel therapeutic contexts (e.g., cancer or inflammation)?

- Target engagement assays : Use phospho-specific ELISAs to measure downstream effects (e.g., p38 MAPK inhibition in cancer cells) at IC₅₀ values ≤10 µM .

- In vivo models : For neuroinflammatory studies, administer 5–20 mg/kg (oral) in transgenic mice (e.g., APP/PS1 for Alzheimer’s) and quantify CSF metabolite levels via microdialysis .

Q. Methodological Tables

Table 1. Key Chromatographic Parameters for Isomer Separation

| Parameter | Specification | Reference |

|---|---|---|

| Column | C18, 4.6 × 250 mm, 5 µm | |

| Mobile Phase | Phosphate buffer (pH 6.8):ACN (65:35) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV 254 nm | |

| Resolution (R) | ≥1.5 between (E)- and (Z)-isomers |

Table 2. Stability-Indicating Storage Conditions

| Condition | Recommendation | Reference |

|---|---|---|

| Temperature | -20°C (long-term), 0–4°C (short-term) | |

| Light Exposure | Amber glassware, ≤200 lux | |

| Humidity | ≤30% RH (desiccator with silica gel) |

Vergleich Mit ähnlichen Verbindungen

Doxepin Hydrochloride (Parent Compound)

- Chemical Structure: Doxepin (C₁₉H₂₁NO·HCl) has an N,N-dimethylpropylamine side chain, whereas desmethyldoxepin is N-monomethylated .

- Pharmacokinetics: Parameter Doxepin Hydrochloride Desmethyldoxepin Hydrochloride Oral Bioavailability 13–45% (poor and variable) Not directly administered Plasma Half-Life 8–24 hours Longer than parent compound Plasma Protein Binding ~76% Similar to parent Doxepin undergoes extensive first-pass metabolism, with desmethyldoxepin being its major active metabolite. Desmethyldoxepin has a prolonged half-life, contributing to sustained therapeutic effects .

- Analytical Methods: Doxepin: USP monographs require HPLC separation of (E)- and (Z)-isomers and related compounds (A, B, C) with resolution ≥1.5 . Desmethyldoxepin: Radioimmunoassay (RIA) and LC-MS/MS methods detect plasma concentrations as low as 9 nmol/L, crucial for pharmacokinetic studies .

Nordoxepin D3 Hydrochloride (Deuterated Analog)

- Role : A deuterium-labeled internal standard (CAS: 2887-91-4) used in bioequivalence studies to quantify desmethyldoxepin via LC-MS/MS .

- Key Difference : Isotopic labeling (deuterium substitution) enhances analytical precision without altering pharmacological activity .

Doxepin Related Compound C (Impurity)

- Identity: Synonym for desmethyldoxepin hydrochloride (CAS: 4504-96-5), classified as a process-related impurity in doxepin formulations .

- Regulatory Significance : USP guidelines mandate strict control of this impurity to ensure drug safety and efficacy .

(E)- vs. (Z)-Isomers

- Configuration : Doxepin exists as a mixture of (E)- and (Z)-isomers. Desmethyldoxepin retains the (E)-configuration, which is pharmacologically active.

- Analytical Challenges : Chromatographic separation is required to resolve isomers, as their pharmacokinetic profiles differ slightly .

Other Tricyclic Antidepressants (TCAs)

Desmethyldoxepin’s specificity lies in its role as a metabolite rather than a standalone drug.

Eigenschaften

IUPAC Name |

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPPEZGJRSOKRE-QFHYWFJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196369 | |

| Record name | Desmethyldoxepin hydrochloride, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4504-96-5, 2887-91-4 | |

| Record name | 1-Propanamine, 3-dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-, hydrochloride (1:1), (3E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4504-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethyldoxepin hydrochloride, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004504965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethyldoxepin hydrochloride, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11(6H)-(3-[Methylamino]propylidene)dibenz[b,e]oxepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESMETHYLDOXEPIN HYDROCHLORIDE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VQL417S2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.